BenchChemオンラインストアへようこそ!

N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Molecular descriptors Lipophilicity Drug-likeness

N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-84-4) is a synthetic small molecule featuring an oxalamide core, an N1-allyl substituent, and a thiophene-2-sulfonyl-piperidine moiety. The compound belongs to a broader class of sulfonyl piperidine derivatives that have been investigated as prokineticin receptor antagonists, a mechanism implicated in neuropsychiatric and pain disorders.

Molecular Formula C16H23N3O4S2
Molecular Weight 385.5
CAS No. 898415-84-4
Cat. No. B2622828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898415-84-4
Molecular FormulaC16H23N3O4S2
Molecular Weight385.5
Structural Identifiers
SMILESC=CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C16H23N3O4S2/c1-2-9-17-15(20)16(21)18-10-8-13-6-3-4-11-19(13)25(22,23)14-7-5-12-24-14/h2,5,7,12-13H,1,3-4,6,8-11H2,(H,17,20)(H,18,21)
InChIKeyKKLFWCAZLFYBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-84-4): Structural & Pharmacological Class Context for Procurement


N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-84-4) is a synthetic small molecule featuring an oxalamide core, an N1-allyl substituent, and a thiophene-2-sulfonyl-piperidine moiety. The compound belongs to a broader class of sulfonyl piperidine derivatives that have been investigated as prokineticin receptor antagonists, a mechanism implicated in neuropsychiatric and pain disorders [1]. Its molecular formula is C₁₆H₂₄N₄O₄S₂ with a molecular weight of approximately 385.5 g/mol . The N1-allyl group distinguishes this molecule from closely related N1-benzyl, N1-isopropyl, and N1-aryl analogs within the same chemotype series, suggesting potentially divergent physicochemical, pharmacokinetic, and target engagement profiles that may be relevant for screening library selection.

Why N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide Cannot Be Replaced by Other In-Class Sulfonyl Piperidine Oxalamides


Within the sulfonyl piperidine oxalamide chemotype, minor N1-substituent variations (allyl vs benzyl vs isopropyl) can profoundly alter molecular shape, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The prokineticin receptor patent literature explicitly demonstrates that N1-substitution tunes both potency and selectivity across PKR1 and PKR2 subtypes [1]. A generic substitution based solely on core scaffold similarity risks selecting a compound with different target engagement kinetics, off-target liability, or physicochemical handling properties. The following evidence sections detail where quantifiable differentiation data exist — or where critical data gaps must be acknowledged before procurement decisions.

Quantitative Differentiation Evidence for N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide vs. Structural Analogs


Structural Uniqueness: N1-Allyl vs. N1-Benzyl Substitution Impact on Molecular Descriptors

The N1-allyl substituent in the target compound (CAS 898415-84-4) introduces a smaller, more flexible alkene side chain compared to the N1-benzyl analog (CAS 898446-45-2). Calculated molecular weight is 385.5 g/mol for the allyl compound versus 435.6 g/mol for the benzyl analog , representing a 50.1 g/mol (11.5%) reduction that may improve ligand efficiency and membrane permeability. The allyl group also reduces the calculated logP by approximately 0.5–0.8 log units relative to the benzyl congener, based on the difference between a prop-2-enyl group (π = 0.77) and a benzyl group (π = 1.66) using the Hansch substituent constant method [1]. This physicochemical divergence is expected to influence aqueous solubility and non-specific protein binding.

Molecular descriptors Lipophilicity Drug-likeness

Patent Class Evidence: N1-Substitution Modulates Prokineticin Receptor Potency in Sulfonyl Piperidine Oxalamides

European Patent EP2855449B1 discloses a series of sulfonyl piperidine derivatives, including oxalamide-linked compounds, as prokineticin receptor antagonists [1]. The patent demonstrates that within a structurally related chemotype, variation of the N1-substituent (the terminal amide substituent corresponding to the allyl position) yields PKR1 IC50 values ranging from <10 nM to >1,000 nM across the compound set. While the specific N1-allyl compound CAS 898415-84-4 is not explicitly listed in the patent examples, the structure-activity relationship (SAR) table confirms that the nature of the N1 group is a critical determinant of both potency and PKR1/PKR2 selectivity [1]. This class-level SAR inference supports the expectation that the N1-allyl variant possesses distinct receptor pharmacology relative to N1-aryl or N1-alkyl counterparts.

Prokineticin receptor PKR1/PKR2 GPCR antagonist

Theoretical Metabolic Stability Differentiation: Allyl vs. Benzyl N1-Group Vulnerability to CYP450 Oxidation

The N1-allyl group contains a terminal alkene susceptible to CYP450-mediated epoxidation, a metabolic pathway distinct from the aromatic hydroxylation typical of the N1-benzyl analog [1]. The allyl moiety can form a reactive epoxide intermediate that may either be hydrolyzed by epoxide hydrolases or may covalently modify proteins, whereas the benzyl group undergoes CYP-catalyzed benzylic hydroxylation followed by conjugation [2]. Although no head-to-head metabolic stability data exist for these specific compounds, the intrinsic clearance (CLint) of allyl-containing drugs is generally 2–5-fold higher in human liver microsomes compared to their benzyl counterparts when other structural features are held constant [2]. This class-level inference suggests the allyl compound may exhibit shorter half-life and higher clearance, which could be advantageous for tool compounds requiring rapid systemic elimination or disadvantageous for lead optimization requiring sustained exposure.

Metabolic stability CYP450 Allyl oxidation

Recommended Application Scenarios for N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide Based on Available Evidence


Prokineticin Receptor Antagonist Screening Library Expansion

Given the patent-disclosed role of sulfonyl piperidine oxalamides as prokineticin receptor (PKR1/PKR2) antagonists [1], this compound is best deployed as a diversity element in a focused screening library targeting neuropsychiatric or pain indications. Its N1-allyl substitution explores a distinct region of chemical space not covered by the more common benzyl or isopropyl analogs, maximizing the probability of identifying subtype-selective hits.

Medicinal Chemistry SAR Exploration of N1-Substitution Effects

The compound serves as a tool for establishing structure-activity relationships at the N1 position. Its reduced molecular weight (385.5 vs 435.6 g/mol for the benzyl analog) and lower calculated lipophilicity make it a favorable starting point for lead optimization aimed at improving ligand efficiency and solubility [1]. The allyl group also provides a synthetic handle for further derivatization via metathesis, hydroboration, or epoxidation reactions.

In Vitro Metabolic Stability Screening to Differentiate Tool vs Lead Potential

The predicted metabolic lability of the N1-allyl group offers a natural test case for comparing the pharmacokinetic profiles of closely related chemotypes [1]. Procuring this compound alongside its N1-benzyl and N1-isopropyl congeners enables a controlled head-to-head assessment of CYP450-mediated clearance, informing whether the allyl series is more suitable as a rapidly cleared pharmacological tool compound or can be optimized into a lead with acceptable exposure.

Computational Chemistry and Molecular Docking Studies

The unique combination of an oxalamide hydrogen-bonding scaffold, a flexible allyl chain, and a thiophene-sulfonyl-piperidine moiety provides a rich template for molecular docking and dynamics simulations against GPCR targets. The allyl group's conformational flexibility and electronic properties may reveal binding modes inaccessible to rigid aryl-substituted analogs, making this compound valuable for virtual screening validation studies.

Quote Request

Request a Quote for N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.